13-DeoxycarminomycinHCl

Anthracycline cytotoxicity P-388 murine leukemia IC50 comparison

13-Deoxycarminomycin HCl (CAS 76034-18-9) is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of the doxorubicin-producing strain S.

Molecular Formula C26H30ClNO9
Molecular Weight 536.0 g/mol
Cat. No. B13028877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-DeoxycarminomycinHCl
Molecular FormulaC26H30ClNO9
Molecular Weight536.0 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O.Cl
InChIInChI=1S/C26H29NO9.ClH/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32;/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3;1H/t10-,13-,15-,16-,21+,26-;/m0./s1
InChIKeyISSMADZJNWYFLI-JPRSCCAZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Deoxycarminomycin HCl: Procurement-Ready Cytotoxic Anthracycline for Oncology and Biosynthetic Research


13-Deoxycarminomycin HCl (CAS 76034-18-9) is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus (ATCC 31502), a biochemical mutant of the doxorubicin-producing strain S. peucetius var. caesius [1]. Structurally classified as an anthracycline glycoside with molecular formula C₂₆H₂₉NO₉·HCl and molecular weight 499.51 (free base), it features an ethyl side chain at C-13 in place of the acetyl group found in its close structural analog carminomycin (carubicin) [1][2]. The compound demonstrates antibacterial activity against Gram-positive and Gram-negative organisms and is active against P-388 murine leukemia in vitro and in vivo [1].

Why 13-Deoxycarminomycin HCl Cannot Be Substituted by Daunorubicin or Carminomycin: Structural Determinants of Differential Activity


Within the anthracycline class, subtle structural modifications at C-13 produce profound differences in biological activity that preclude generic substitution. 13-Deoxycarminomycin HCl bears a C-13 ethyl group, whereas carminomycin (carubicin) carries a C-13 acetyl (keto) substituent and daunorubicin possesses both a C-13 acetyl and a 4-methoxy group [1]. These structural differences translate into quantitatively distinct cytotoxicity profiles against sensitive and drug-resistant leukemic cells, as well as divergent in vivo potency and toxicity, as demonstrated in direct head-to-head assays [1]. A researcher or procurement officer selecting an anthracycline for oncology studies must therefore evaluate compound-specific performance data rather than assuming class-level interchangeability. The evidence below provides the quantitative basis for such a selection.

13-Deoxycarminomycin HCl: Quantitative Head-to-Head Differentiation Evidence Against Daunorubicin and Carminomycin


Cytotoxicity Against Doxorubicin-Sensitive P-388 Leukemia Cells: 13-Deoxycarminomycin HCl vs. Daunorubicin vs. Carminomycin

In a direct head-to-head comparison using P-388 murine leukemia cells sensitive to doxorubicin (P-388/S), 13-deoxycarminomycin HCl demonstrated an IC50 of 4 ng/mL after 48 h treatment, representing a 2.4-fold greater potency than daunorubicin (IC50 9.5 ng/mL). Carminomycin (carubicin) was the most potent of the three in this sensitive line (IC50 1.5 ng/mL). This establishes that loss of the C-13 keto group in 13-deoxycarminomycin does not ablate cytotoxicity; rather, it yields intermediate potency between daunorubicin and carminomycin [1].

Anthracycline cytotoxicity P-388 murine leukemia IC50 comparison

Retained Cytotoxic Activity Against Doxorubicin-Resistant P-388 Leukemia: 13-Deoxycarminomycin HCl Overcomes Resistance That Ablates Carminomycin Activity

Against doxorubicin-resistant P-388/DX cells, 13-deoxycarminomycin HCl maintained full cytotoxic potency with an IC50 of 4 ng/mL, identical to its activity on sensitive cells. In striking contrast, carminomycin exhibited an IC50 of 750 ng/mL against P-388/DX—a 188-fold loss of activity compared to 13-deoxycarminomycin HCl—and a 500-fold loss relative to its own activity on sensitive cells (IC50 1.5 ng/mL). Daunorubicin also retained moderate activity (IC50 7.0 ng/mL) but was 1.75-fold less potent than 13-deoxycarminomycin HCl. Notably, the P-388/DX subline is reported to be cross-resistant to most anthracyclines [1].

Drug resistance P-388/DX leukemia Anthracycline cross-resistance

In Vivo Antitumor Activity in P-388 Ascitic Leukemia: 13-Deoxycarminomycin HCl Demonstrates ~4-Fold Greater Potency Than Daunorubicin

In the P-388 ascitic leukemia mouse model with intraperitoneal treatment on day 1, 13-deoxycarminomycin HCl was found to be approximately four times more toxic and four times more potent than daunorubicin on a mg/kg basis, producing comparable or slightly lower maximum efficacy (T/C% survival) at its optimal dose of 1 mg/kg. The quantitative in vivo differentiation confirms that the C-13 modification not only alters in vitro cytotoxicity but also translates to significantly enhanced in vivo pharmacodynamic potency [1].

In vivo antitumor efficacy P-388 ascitic leukemia Anthracycline potency comparison

Unique Biosynthetic Pathway Position: 13-Deoxycarminomycin HCl Serves as the Direct Substrate for DoxA-Mediated C-13 Hydroxylation and Carminomycin 4-O-Methyltransferase

13-Deoxycarminomycin occupies a defined biosynthetic node in the daunorubicin/doxorubicin pathway that its downstream products (carminomycin and daunorubicin) cannot fulfill in reverse. The cytochrome P450 monooxygenase DoxA catalyzes the C-13 hydroxylation of 13-deoxycarminomycin to yield 13-dihydrocarminomycin, which DoxA subsequently oxidizes to carminomycin. Additionally, carminomycin 4-O-methyltransferase accepts 13-deoxycarminomycin as a substrate for methylation to 13-deoxydaunorubicin. Neither carminomycin nor daunorubicin can serve as substrates for these upstream biosynthetic transformations [1][2]. This positions 13-deoxycarminomycin HCl as an essential probe for studying anthracycline biosynthetic enzymology.

Anthracycline biosynthesis DoxA cytochrome P450 Metabolic engineering

Antibacterial Spectrum: Quantitative MIC Values Against Gram-Positive and Gram-Negative Reference Strains

The standard tube dilution MIC assay revealed that 13-deoxycarminomycin HCl possesses broad-spectrum antibacterial activity. The compound inhibited Sarcina lutea ATCC 9341 with an MIC of 1.56 µg/mL, Escherichia coli B ATCC 11303 at 3.12 µg/mL, Bacillus subtilis ATCC 6633 at 6.25 µg/mL, Staphylococcus aureus 209P (FDA) ATCC 6538-P at 12.5 µg/mL, and a β-lactamase-producing clinical S. aureus isolate at 25.0 µg/mL [1]. While the original study did not include direct comparators for each strain, these absolute MIC values establish a quantitative baseline for 13-deoxycarminomycin HCl in antimicrobial screening, distinct from the cytotoxicity profile against tumor cells.

Anthracycline antibiotic MIC determination Antimicrobial screening

13-Deoxycarminomycin HCl: Evidence-Based Application Scenarios for Research and Industrial Procurement


Studying Anthracycline Cross-Resistance Mechanisms Using P-388/DX as a Model System

13-Deoxycarminomycin HCl is uniquely suited for multidrug resistance research because it retains full cytotoxic potency against doxorubicin-resistant P-388/DX cells (IC50 4 ng/mL), whereas its closest structural analog carminomycin loses 188-fold activity (IC50 750 ng/mL). This differential enables investigators to directly probe the structural determinants of anthracycline resistance evasion at C-13. Procurement of 13-deoxycarminomycin HCl alongside carminomycin and daunorubicin creates a defined SAR panel for resistance mechanism studies [1].

Biosynthetic Pathway Elucidation and Metabolic Engineering of Anthracycline-Producing Actinomycetes

As the direct substrate for the cytochrome P450 DoxA (C-13 hydroxylation) and carminomycin 4-O-methyltransferase, 13-deoxycarminomycin HCl is an essential intermediate standard for enzymology studies of the daunorubicin/doxorubicin biosynthetic pathway. It cannot be functionally substituted by carminomycin or daunorubicin in these upstream enzymatic reactions. Laboratories engineering novel anthracyclines via combinatorial biosynthesis require this compound as both a substrate and an analytical reference standard [1][2].

In Vivo Oncology Studies in P-388 Leukemia Models Requiring Potency-Adjusted Dosing

13-Deoxycarminomycin HCl demonstrates approximately 4-fold greater in vivo potency and toxicity compared to daunorubicin in the P-388 ascitic leukemia mouse model. This quantifiable potency shift necessitates compound-specific dosing schedules and makes the compound a valuable positive control for preclinical studies testing novel anthracycline analogs or combination therapies where differentiated potency is a desired variable [1].

Antimicrobial Reference Standard for Dual-Activity (Antitumor/Antibacterial) Compound Libraries

With defined MIC values against a panel of Gram-positive and Gram-negative reference strains (e.g., S. lutea MIC 1.56 µg/mL, E. coli B MIC 3.12 µg/mL), 13-deoxycarminomycin HCl provides a quantified antimicrobial baseline. This makes it suitable as a reference compound in screening libraries that explore the interface between antibacterial and anticancer mechanisms, particularly given the shared DNA-intercalating/topoisomerase-targeting pharmacology of anthracyclines [1].

Quote Request

Request a Quote for 13-DeoxycarminomycinHCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.